5-(Trifluoromethyl)isoquinoline-8-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)isoquinoline-8-carboxylic acid: is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of isoquinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . Another approach involves the use of cyclization reactions, where a precursor molecule undergoes a series of transformations to form the desired isoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions and the use of specialized fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinoline N-oxides, and reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure enhances its biological activity, making it a potential candidate for drug development. It has been studied for its antibacterial, antiviral, and anticancer properties .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline-8-carboxylic acid
- 6-Fluoroisoquinoline-8-carboxylic acid
- 8-Fluoroisoquinoline-5-carboxylic acid
- 5,8-Difluoroisoquinoline
Uniqueness: 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other fluorinated isoquinolines. This group increases the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
5-(trifluoromethyl)isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-2-1-7(10(16)17)8-5-15-4-3-6(8)9/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQFFGNGYFTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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